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Thalidomide-4-piperidineacetaldehyde

PROTAC Reductive amination Conjugation chemistry

PROTAC development is often stalled by inefficient linker-warhead coupling and unpredictable ternary complex formation. This heterobifunctional building block solves both bottlenecks: a thalidomide-derived CRBN ligand pre-attached to a piperidine-acetaldehyde linker. Key specifications: - Enables rapid reductive amination with target warheads - Direct precursor to TEAD degrader H122 (DC50 3 nM against TEAD1) - Intrinsic ALDH1A1 inhibition (IC50 119 nM) for chemoresistance studies - Ideal for automated parallel synthesis libraries

Molecular Formula C20H21N3O5
Molecular Weight 383.4 g/mol
Cat. No. B15574855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-4-piperidineacetaldehyde
Molecular FormulaC20H21N3O5
Molecular Weight383.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H21N3O5/c24-10-7-12-5-8-22(9-6-12)13-1-2-14-15(11-13)20(28)23(19(14)27)16-3-4-17(25)21-18(16)26/h1-2,10-12,16H,3-9H2,(H,21,25,26)
InChIKeyWSCOSLQVODKJSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-4-piperidineacetaldehyde: E3 Ligand-Linker Conjugate


Thalidomide-4-piperidineacetaldehyde (CAS No. 2222115-36-6) is an E3 ubiquitin ligase ligand-linker conjugate specifically designed for proteolysis-targeting chimera (PROTAC) synthesis . The compound has the molecular formula C20H21N3O5 and a molecular weight of 383.398 g/mol . It consists of a thalidomide-based cereblon (CRBN) E3 ligase ligand covalently tethered to a piperidine-acetaldehyde linker moiety via the C4 position of the phthalimide ring . This conjugate serves as a modular building block that enables researchers to attach a target-protein ligand to the terminal aldehyde group without requiring de novo linker synthesis .

Thalidomide-4-piperidineacetaldehyde: Why Linker Design Matters


Substituting Thalidomide-4-piperidineacetaldehyde with unmodified CRBN ligands (e.g., thalidomide, lenalidomide, pomalidomide) or with alternative linker conjugates is not functionally equivalent due to compound-specific exit vector geometry, linker length constraints, and terminal functional group identity [1]. The C4 substitution position on the phthalimide ring dictates the spatial orientation of the E3 ligase complex relative to the target protein, a geometric parameter that directly affects ternary complex formation and subsequent ubiquitination efficiency [1]. Moreover, the piperidine-acetaldehyde linker imparts a defined atom length of approximately 8–12 atoms, which computational modeling indicates is optimal for bridging the CRBN binding pocket and a distal target-protein ligand [2]. The terminal aldehyde group provides a unique, orthogonal conjugation handle for reductive amination chemistry that is absent in conjugates terminated with amines, alkynes, or carboxylates, thereby restricting synthetic interchangeability without substantial redesign of conjugation protocols .

Thalidomide-4-piperidineacetaldehyde: Quantitative Evidence


Key Intermediate for TEAD Degrader PROTAC H122

Thalidomide-4-piperidineacetaldehyde contains a terminal aldehyde functional group (SMILES: O=CCC1CCN(C2=CC=C3C(=O)N(C(=O)C3=C2)C4C(=O)NC(=O)CC4)CC1), enabling reductive amination conjugation to amine-containing target-protein ligands . In contrast, the analog PG-piperidine-acetaldehyde (CAS 2736510-47-5) lacks the thalidomide phthalimide core and contains only a simplified CRBN ligand . Desamino lenalidomide-acetylene-piperidine (CAS 2138440-50-1) terminates in an alkyne group, restricting conjugation to copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry .

PROTAC Reductive amination Conjugation chemistry

ALDH1A1 Inhibition in Ovarian Cancer Combination Therapy

Thalidomide-4-piperidineacetaldehyde incorporates the linker at the C4 position of the phthalimide ring, as confirmed by SMILES analysis showing piperidine substitution at C4 (SMILES fragment: C1CCN(C2=CC=C3C(=O)N(C(=O)C3=C2))CC1) . This C4 substitution geometry differs fundamentally from C5-substituted thalidomide conjugates such as Thalidomide-5-NH-PEG1-NH2 hydrochloride (CAS 2863634-98-2) . Structural analysis of the CRBN-pomalidomide-ZNF692 complex (PDB 6H0G) demonstrates that C4 substitution orients the linker toward the solvent-exposed region, whereas C5 substitution directs the linker toward a partially occluded pocket [1].

PROTAC CRBN Exit vector geometry

Reductive Amination Handle for Efficient PROTAC Conjugation

Thalidomide-4-piperidineacetaldehyde serves as the CRBN-recruiting moiety for PROTAC H122, a TEAD transcription factor degrader . PROTAC H122 demonstrates a DC50 of 3.0 nM for TEAD degradation in MSTO-211H mesothelioma cells and exhibits TEAD1 binding affinity with a Ki of 0.3 nM . In antiproliferative assays, H122 achieves IC50 values of 21.3 nM in MSTO-211H cells and 0.6 nM in NCI-H226 non-small cell lung cancer cells .

PROTAC TEAD Cancer

Piperidine Linker Length Optimization Versus PEG-Based Linker Conjugates

Thalidomide-4-piperidineacetaldehyde incorporates a piperidine-acetaldehyde linker that provides a rigid, well-defined spacer between the CRBN ligand and the conjugation site . Computational modeling studies of CRBN-based PROTACs suggest that an ideal linker length between the target ligand and CRBN binding pocket is approximately 8–12 atoms to maximize ternary complex stability and minimize unproductive binary interactions [1]. The piperidine-acetaldehyde linker contributes 6 atoms (including the piperidine ring) to this span, placing the total linker length within the computationally predicted optimal range when coupled to typical target ligands .

PROTAC Linker length CRBN

Thalidomide-4-piperidineacetaldehyde: Applications in PROTAC Discovery


TEAD Degrader Development for Hippo Pathway Cancers

Procure Thalidomide-4-piperidineacetaldehyde when the target-protein ligand contains a primary or secondary amine group amenable to reductive amination. The terminal aldehyde enables stable secondary amine bond formation that resists hydrolysis under physiological conditions . This application scenario avoids the need for additional functional group interconversion steps that would be required when using alkyne-, azide-, or amine-terminated conjugate alternatives.

Dual CRBN Degradation & ALDH1A1 Inhibition for Ovarian Cancer Chemosensitization

Use Thalidomide-4-piperidineacetaldehyde as the E3 ligase-recruiting component for TEAD family transcription factor degraders. The compound serves as the CRBN-binding moiety in PROTAC H122, which achieves DC50 = 3.0 nM for TEAD degradation and Ki = 0.3 nM for TEAD1 binding in MSTO-211H mesothelioma cells . This validated performance reduces the uncertainty associated with untested CRBN-ligand-linker combinations and provides a benchmark for activity expectations.

High-Throughput PROTAC Synthesis Platforms

Select Thalidomide-4-piperidineacetaldehyde when the target protein's ligand-binding domain is sterically demanding or when the target ligand is bulky. The C4 substitution geometry orients the linker toward the solvent-exposed region of the CRBN-DDB1 complex, minimizing steric clashes during ternary complex formation [1]. This geometric property is particularly advantageous for degrading large, multidomain proteins where linker flexibility and exit vector accessibility are critical determinants of degradation efficiency.

Pre-Clinical Efficacy Studies of TEAD Degraders in Mesothelioma and Lung Cancer Models

Thalidomide-4-piperidineacetaldehyde-derived PROTAC H122 exhibits robust antiproliferative activity with IC50 values of 21.3 nM in MSTO-211H mesothelioma cells and 0.6 nM in NCI-H226 non-small cell lung cancer cells . H122 significantly downregulates Myc target gene expression and demonstrates antitumor efficacy in the MSTO-211H mouse xenograft model . Researchers developing TEAD-targeted therapies for these malignancies can utilize this conjugate to replicate or extend these findings.

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